molecular formula C14H26N2O3 B11850423 tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate

tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B11850423
M. Wt: 270.37 g/mol
InChI Key: UNNUUBYWUTWBAH-UHFFFAOYSA-N
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Description

tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[45]decane-2-carboxylate is a complex organic compound known for its unique spirocyclic structure

Preparation Methods

The synthesis of tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a spirocyclic lactam with tert-butyl chloroformate in the presence of a base to form the desired compound. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .

Comparison with Similar Compounds

tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate can be compared with other spirocyclic compounds, such as:

These comparisons highlight the uniqueness of tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-7-14(10-16)6-4-5-11(9-15)18-14/h11H,4-10,15H2,1-3H3

InChI Key

UNNUUBYWUTWBAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCC(O2)CN

Origin of Product

United States

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